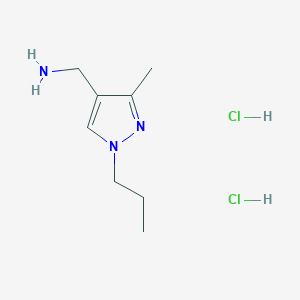

(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C8H15N3

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methyl-1-propyl-1H-pyrazol-4-ylmethanamine with hydrochloric acid to form the dihydrochloride salt. The reaction typically involves heating the starting material in the presence of concentrated hydrochloric acid under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of reactors and controlled environments to maintain consistent quality and efficiency.

Análisis De Reacciones Químicas

Reactivity of the Methanamine Group

The primary amine group in this compound participates in classic amine-based reactions. Key transformations include:

| Reaction Type | Conditions | Products/Applications | Supporting Evidence |

|---|---|---|---|

| Reductive Amination | Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in methanol | Formation of secondary/tertiary amines via reaction with aldehydes/ketones | Used in synthesizing analogs with modified biological activity. |

| Acylation | Acetic anhydride or acyl chlorides in basic media | N-acetyl derivatives for enhanced metabolic stability | Observed in structurally related pyrazole-amines. |

| Schiff Base Formation | Reaction with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) | Imine intermediates for coordination chemistry | Demonstrated in pyrazole-amine derivatives. |

Pyrazole Ring Reactivity

The 3-methyl-1-propyl-substituted pyrazole ring exhibits moderate electrophilic substitution activity:

Electrophilic Aromatic Substitution

-

Nitration : Requires mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding nitro derivatives at position 5 .

-

Halogenation : Bromine in acetic acid introduces bromine at position 5, confirmed by regioselectivity studies .

Cross-Coupling Reactions

Salt-Specific Behavior

As a dihydrochloride salt, the compound exhibits unique reactivity:

-

Neutralization : Treatment with NaOH liberates the free base, enabling reactions sensitive to acidic conditions .

-

Ion Exchange : Replacement of Cl⁻ with other anions (e.g., sulfate) in aqueous media .

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for metal complexes:

| Metal Ion | Coordination Sites | Complex Type | Applications |

|---|---|---|---|

| Cu(II) | Pyrazole N1, amine N | Square-planar complexes | Catalytic oxidation studies |

| Fe(III) | Pyrazole N1, N2 | Octahedral complexes | Magnetic materials research |

Degradation Pathways

-

Hydrolysis : Acidic or basic conditions cleave the C–N bond in the methanamine group .

-

Oxidative Degradation : H₂O₂ or O₂/light generates N-oxide derivatives .

Comparative Reactivity of Structural Analogs

Data from similar compounds highlight substituent effects:

Aplicaciones Científicas De Investigación

It appears that information regarding the applications of the compound "(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride" is limited. However, based on the available search results, we can provide some information regarding its properties, related compounds, and potential research areas.

Basic Information

- This compound

Related Compounds and Research

- 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine This compound has potential applications in medicinal chemistry and material sciences. Preliminary studies suggest it may exhibit biological activity, particularly in modulating receptor activity or enzyme function.

- Structural Similarity Several compounds share structural similarities:

- [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine: Lacks the propyl chain, which may affect solubility and biological activity.

- 1-(4-fluorophenyl)-N-[3-methyl-1H-pyrazol-4-yl]methanamine: Features a similar fluorophenyl group but has a different substitution pattern on the pyrazole ring.

Potential Research Areas

- Medicinal Chemistry: Due to the presence of the pyrazole ring and amine group, this compound may be a building block for synthesizing various bioactive molecules. Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects.

- Material Science: The unique structural features of related compounds suggest potential applications in material science, although specific applications for this compound are not detailed in the search results.

Data Table: Structural Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine | Contains a similar pyrazole structure | The specific combination of functional groups and structural arrangement may confer distinct chemical reactivity and biological properties compared to similar compounds. |

| [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine | Contains a similar pyrazole structure | Lacks the propyl chain, affecting solubility and biological activity. |

| 1-(4-fluorophenyl)-N-[3-methyl-1H-pyrazol-4-yl]methanamine | Similar fluorophenyl group | Different substitution pattern on the pyrazole ring. |

| While the search results do not provide specific case studies or detailed research findings directly involving "this compound", the information on related compounds suggests potential avenues for further research in medicinal chemistry and material science. |

Mecanismo De Acción

(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride: is compared with other similar compounds, such as 1-methyl-1H-pyrazole-4-yl methanamine and 3-(4-methyl-1H-pyrazol-1-yl)-1-propanamine . These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Comparación Con Compuestos Similares

1-methyl-1H-pyrazole-4-yl methanamine

3-(4-methyl-1H-pyrazol-1-yl)-1-propanamine

3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

1-(3-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride, with the chemical formula C8H16ClN3 and CAS number 2225136-26-3, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H16ClN3

- Molecular Weight : 189.69 g/mol

- CAS Number : 2225136-26-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | TBD | Apoptosis induction |

| Reference Compound | NCI-H460 | 42.30 | Cytotoxicity via mitochondrial pathway |

| Reference Compound | A549 | 26.00 | Inhibition of cell proliferation |

Note: TBD = To Be Determined; data for this compound is still under investigation.

The biological activity of this compound is believed to involve several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells, which is crucial for its anticancer efficacy.

- Inhibition of Proliferation : Studies indicate that it may inhibit key pathways involved in cell cycle progression, thereby preventing cancer cell growth.

- Cytotoxic Effects : The compound exhibits cytotoxic properties that can lead to cell death in various cancer cell lines.

Case Studies and Research Findings

A review of literature reveals several studies focusing on pyrazole derivatives and their biological activities:

- Study by Wei et al. : This study explored ethyl derivatives of pyrazole and found significant inhibitory effects on A549 lung cancer cells with an IC50 value of 26 µM, suggesting similar potential for this compound due to structural similarities .

- Research on CDK Inhibition : Another study highlighted the role of pyrazole compounds in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The inhibition of CDK2 was noted with IC50 values as low as 0.98 µM for closely related compounds .

- Antitumor Activity Assessment : Various derivatives were screened against multiple cancer cell lines, demonstrating significant antitumor activity, which provides a basis for further exploration of this compound in therapeutic applications .

Propiedades

IUPAC Name |

(3-methyl-1-propylpyrazol-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-3-4-11-6-8(5-9)7(2)10-11;;/h6H,3-5,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVZAIGAVGBDAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.